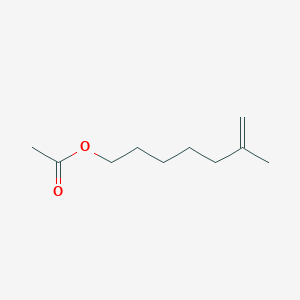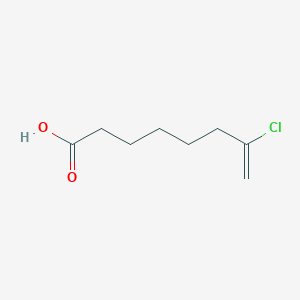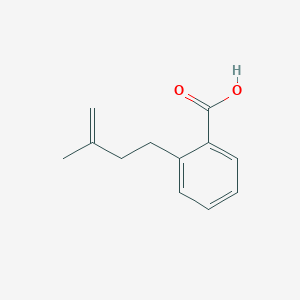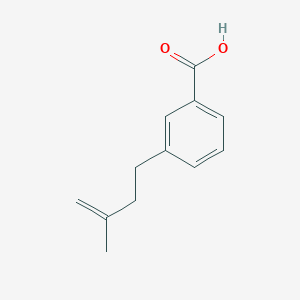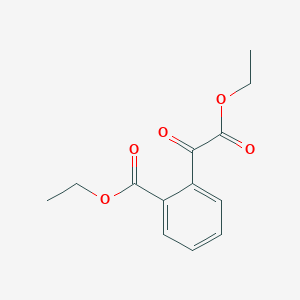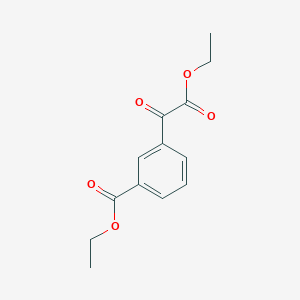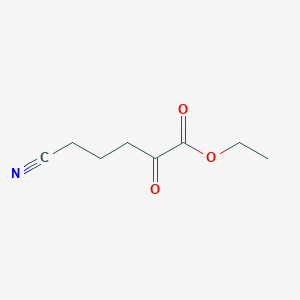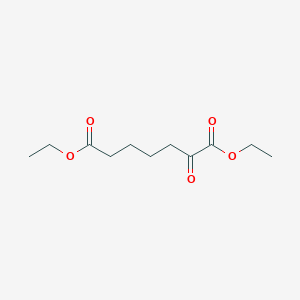
Diethyl 2-oxoheptane-1,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-oxoheptane-1,7-dicarboxylate is a chemical compound with the molecular formula C11H18O5 . It has a molecular weight of 230.26 . The compound is stored in the fridge and has a physical form of yellow oil .
Molecular Structure Analysis
The InChI code for Diethyl 2-oxoheptane-1,7-dicarboxylate is1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Diethyl 2-oxoheptane-1,7-dicarboxylate has a molecular weight of 230.26 . It is a yellow oil . The compound is stored in the fridge .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Studies
Diethyl 2-oxoheptane-1,7-dicarboxylate is utilized in the synthesis of various complex organic compounds. For example, it is used in the condensation process to create chromeno[4,3-b]pyridines, which have potential applications in organic chemistry and material sciences (Mamedov et al., 2008). Additionally, it plays a role in the synthesis of naturally occurring aziridine-2,3-dicarboxylic acid, showcasing its utility in producing bioactive molecules (Legters et al., 1991).
2. Development of Novel Organic Compounds
Research shows that diethyl 2-oxoheptane-1,7-dicarboxylate is key in developing new organic structures. For instance, it is instrumental in creating novel bicyclic and tricyclic compounds, such as 2,5-dimethylcyclohept-4-enone, which have implications in synthetic organic chemistry (Brown et al., 1979). It is also used in synthesizing (thio)semicarbazonocyclohexanedicarboxylates, contributing to the diversity of organic compounds available for various applications (Poplevina et al., 2009).
3. Intermediates in Chemical Synthesis
This compound serves as an intermediate in the synthesis of other chemicals. For instance, it is used in the preparation of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, highlighting its importance in pharmaceutical synthesis (Chen Xin-zhi, 2006). Moreover, it is involved in the creation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, further illustrating its role in the development of new chemical entities (Kuroyan et al., 1991).
Eigenschaften
IUPAC Name |
diethyl 2-oxoheptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKMXFSQQZYBEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-oxoheptane-1,7-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


